2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole
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Overview
Description
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . This compound is part of the oxazole and benzimidazole family, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones in the presence of a base, leading to the formation of the desired oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and benzimidazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) can be compared with other similar compounds, such as:
Oxazolo[3,2-a]benzimidazole, 2-ethyl-2,3-dihydro-(9CI): This compound has a similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Benzimidazo[1,2-b]oxazole, 2,3-dihydro-2-ethyl: Another related compound with variations in the oxazole and benzimidazole rings.
The uniqueness of Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLUKCWTULHWRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=CC=CC=C3N=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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